
2-Methyl-3,5-diphenylisoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,5-diphenylisoxazolidine is a heterocyclic organic compound belonging to the isoxazolidine family. Isoxazolidines are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of two phenyl groups and a methyl group attached to the isoxazolidine ring, making it a significant molecule in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-diphenylisoxazolidine typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between a nitrone and an olefin. For instance, the reaction of C, N-diarylnitrones with 3,5-dimethylacryloylpyrazole olefin using a nickel (II) catalyst can yield the desired isoxazolidine with high regioselectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,5-diphenylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups like halides or amines.
Scientific Research Applications
2-Methyl-3,5-diphenylisoxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-diphenylisoxazolidine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 2-Methyl-3,5-diphenylisoxazole
- 2-Methyl-3,5-diphenylpyrazolidine
- 2-Methyl-3,5-diphenylthiazolidine
Comparison: Compared to these similar compounds, 2-Methyl-3,5-diphenylisoxazolidine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
69502-76-7 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-methyl-3,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H17NO/c1-17-15(13-8-4-2-5-9-13)12-16(18-17)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |
InChI Key |
SDUNOOIPTLCXBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


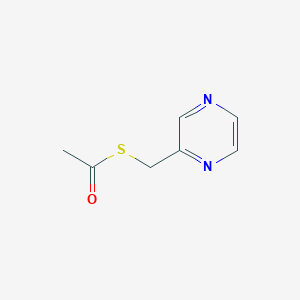
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
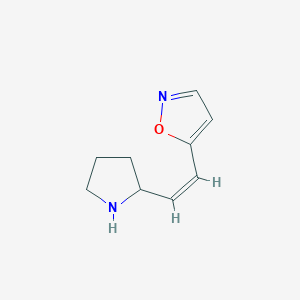
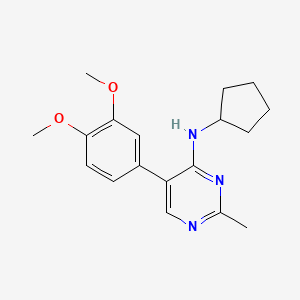
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
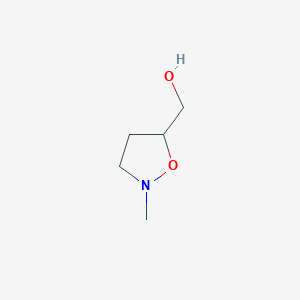
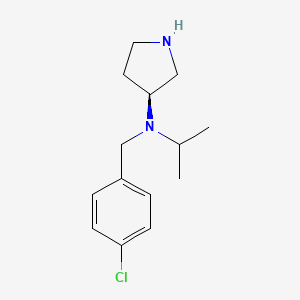


![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)

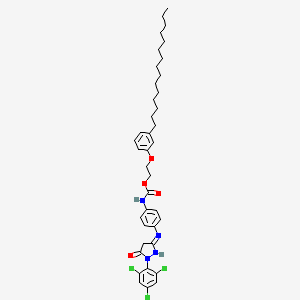
![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)

